molecular formula C17H12F2N6 B4559311 [1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine

[1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine

Cat. No.: B4559311
M. Wt: 338.31 g/mol
InChI Key: LCYRYECNXUQXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,5-e]pyrimidine class, distinguished by its bicyclic heteroaromatic core fused at the 4,5- and e-positions. Key structural features include a 3,4-difluorophenyl group at position 1 and a 3-pyridylmethylamine substituent at position 4.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N6/c18-14-4-3-12(6-15(14)19)25-17-13(9-24-25)16(22-10-23-17)21-8-11-2-1-5-20-7-11/h1-7,9-10H,8H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYRYECNXUQXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine typically involves the following steps:

    Formation of the pyrazolo[4,5-e]pyrimidine core: This is achieved through the condensation of 3,4-difluoroaniline with a suitable pyrazole derivative under acidic conditions.

    Introduction of the pyridylmethyl group: The resulting intermediate is then reacted with 3-pyridylmethylamine in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Amination at the 4-Position: 3-Pyridylmethylamine Attachment

The 4-amine substituent (3-pyridylmethyl group) is introduced via nucleophilic displacement:

  • Chloride Displacement :
    7-Chloro-pyrazolo-pyrimidine intermediates react with 3-pyridylmethylamine in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) .
    Example Reaction :

    7-Chloro intermediate+3-pyridylmethylamineΔ,DMFTarget compound+HCl\text{7-Chloro intermediate} + \text{3-pyridylmethylamine} \xrightarrow{\Delta, \text{DMF}} \text{Target compound} + \text{HCl}

    Yields depend on steric accessibility and electronic activation of the leaving group .

Key Reaction Conditions and Challenges

Reaction Step Conditions Key Factors
CyclocondensationEthanol, reflux, 12–24 h Tautomer stability, solvent polarity
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C Boronic acid reactivity, catalyst loading
Chloride DisplacementDMF, 100°C, 6–12 h Amine nucleophilicity, steric effects
  • Challenges :

    • Competing tautomers during cyclization reduce yield .

    • Steric hindrance from the 3,4-difluorophenyl group may slow displacement reactions .

Stability and Reactivity of the Final Compound

  • Hydrogen Bonding : The 3-pyridylmethylamine group participates in hydrogen bonding, enhancing solubility in polar solvents .

  • Electrophilic Substitution : The pyridine ring undergoes reactions (e.g., nitration or halogenation) at the meta position due to electron-withdrawing effects .

Scientific Research Applications

Cancer Therapy

The pyrazolo[4,5-e]pyrimidine scaffold has been recognized for its significant activity against cyclin-dependent kinases (CDKs), particularly CDK2. Research indicates that compounds within this class exhibit potent anti-proliferative effects on various cancer cell lines:

  • In vitro Studies : A study demonstrated that derivatives of pyrazolo[4,5-e]pyrimidine showed IC50 values in the nanomolar range against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines. For instance, certain derivatives exhibited IC50 values as low as 45 nM against MCF-7 cells, indicating strong cytotoxic activity compared to the standard drug sorafenib .
Compound IDMCF-7 IC50 (nM)HepG-2 IC50 (nM)HCT-116 IC50 (nM)
Sorafenib14419176
Compound 1445486
Compound 1546487

These findings suggest that 1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine could serve as a lead compound in developing novel anticancer agents.

Neurological Disorders

The compound's structural similarity to adenosine receptor antagonists positions it as a candidate for treating neurological disorders such as Parkinson's disease. Studies on related pyrazolo compounds have shown them to act as selective antagonists of the adenosine A2A receptor, which is implicated in the modulation of motor function and mood regulation. For instance, preladenant and SCH 412348 have demonstrated efficacy in animal models by reducing dyskinesia associated with L-DOPA treatment, suggesting potential therapeutic benefits for patients with Parkinson's disease .

Case Study: CDK Inhibition

In a recent study focusing on the synthesis and evaluation of new pyrazolo[4,5-e]pyrimidine derivatives, researchers synthesized several compounds and tested their inhibitory effects on CDK2/cyclin A complexes. The most potent compounds were identified through molecular docking studies that confirmed their binding affinity to the CDK2 active site. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells, highlighting their dual functionality as CDK inhibitors and pro-apoptotic agents .

Case Study: A2A Receptor Antagonism

Another relevant study investigated the effects of pyrazolo derivatives on the A2A receptor. Compounds like preladenant showed a high degree of selectivity and robust activity in vivo, making them valuable tools for understanding the role of A2A receptors in neurological conditions. The findings suggested that these compounds could mitigate symptoms associated with Parkinson's disease while minimizing side effects typically seen with current therapies .

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine involves the inhibition of CDK2. This enzyme is essential for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting CDK2, the compound effectively halts cell division, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Aryl Group Modifications

Compound (Core Type) Aryl Substituent Biological Activity Key Reference
Target Compound ([4,5-e]) 3,4-Difluorophenyl Inferred kinase inhibition
([3,4-d]) 2,4-Dimethylphenyl Anticancer (apoptosis induction)
([3,4-d]) 4-Fluorophenyl Enzyme inhibition (COX-2)
([3,4-d]) 4-Chlorophenoxy Receptor modulation (GPCRs)

Fluorine’s small size also minimizes steric clashes, a advantage over bulkier groups like chlorophenoxy () .

Amine Group Variations

Compound (Core Type) Amine Substituent Pharmacokinetic Impact Key Reference
Target Compound ([4,5-e]) 3-Pyridylmethyl Enhanced solubility, CNS penetration
([3,4-d]) Cyclohexyl Increased lipophilicity
([3,4-d]) Benzyl Moderate metabolic stability

The 3-pyridylmethylamine group likely enhances aqueous solubility and blood-brain barrier permeability due to the pyridine ring’s polarity, contrasting with lipophilic cyclohexyl () or benzyl () groups. This substituent may also facilitate hydrogen bonding with Asp86 in kinase domains .

Biological Activity

The compound 1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a novel pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article synthesizes current research findings on its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

C15H14F2N4\text{C}_{15}\text{H}_{14}\text{F}_2\text{N}_4

This structure comprises a pyrazolo[4,5-e]pyrimidine core substituted with a 3,4-difluorophenyl group and a 3-pyridylmethyl amine moiety.

Research indicates that pyrazolo[4,5-e]pyrimidines exhibit significant inhibition of various kinases , which are critical in cell signaling pathways related to cancer proliferation. Specifically, compounds in this class have shown promising activity against:

  • EGFR (Epidermal Growth Factor Receptor) : Inhibition of EGFR signaling is crucial for managing certain types of cancers, particularly non-small cell lung cancer (NSCLC) and head and neck cancers. Studies have demonstrated that pyrazolo[4,5-e]pyrimidines can effectively inhibit EGFR-related pathways, leading to reduced tumor growth in vitro and in vivo models .
  • CDK2 (Cyclin-dependent kinase 2) : This kinase is involved in cell cycle regulation. Inhibiting CDK2 can lead to cell cycle arrest in cancer cells. The compound has shown potential as a selective CDK2 inhibitor, which may enhance its anticancer efficacy .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound through various mechanisms:

  • Cell Proliferation Inhibition : The compound has been evaluated against the NCI 60 cancer cell line panel, demonstrating significant anti-proliferative effects across multiple cancer types .
  • Apoptosis Induction : Research indicates that treatment with this compound leads to increased apoptosis in cancer cells, likely through the activation of intrinsic apoptotic pathways .

Antimicrobial Properties

In addition to its anticancer activity, the compound exhibits antimicrobial properties:

  • Antibacterial Activity : It has shown effectiveness against various strains of bacteria including Escherichia coli and Bacillus subtilis, indicating potential for development as an antibacterial agent .
  • Antifungal Activity : Preliminary studies suggest activity against fungal pathogens such as Fusarium oxysporum, positioning it as a candidate for antifungal drug development .

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant inhibition of EGFR in NSCLC models with IC50 values indicating potent activity.
Study 2Showed that the compound induced apoptosis in breast cancer cell lines through mitochondrial pathways.
Study 3Evaluated antimicrobial efficacy against Bacillus subtilis with MIC values comparable to standard antibiotics.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Initial assessments suggest:

  • Absorption : High gastrointestinal absorption predicted based on molecular structure.
  • Metabolism : Likely metabolized via cytochrome P450 pathways; however, specific isoform interactions require further investigation.
  • Toxicity : Preliminary toxicity studies indicate low risk for carcinogenicity and manageable side effects at therapeutic doses .

Q & A

Q. What are the key considerations for synthesizing pyrazolo-pyrimidine derivatives like 1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine?

Methodological Answer: Synthesis typically involves multi-step reactions with precise control of substituent positioning. For pyrazolo-pyrimidine cores, nucleophilic substitution or condensation reactions are common. For example:

  • Halogenation/Substitution: Reacting pyrazolo-pyrimidine precursors with halogenated aryl groups (e.g., 3,4-difluorophenyl) under anhydrous conditions (e.g., acetonitrile or dichloromethane) .
  • Amine Coupling: Introducing the 3-pyridylmethylamine group via Buchwald-Hartwig amination or nucleophilic aromatic substitution, requiring palladium catalysts and optimized temperatures .
  • Purification: Use recrystallization (e.g., acetonitrile) or column chromatography to isolate high-purity products (>95% HPLC) .

Q. How can structural characterization of this compound be systematically validated?

Methodological Answer:

  • Spectroscopy:
    • 1H/13C NMR: Confirm substituent positions via chemical shifts (e.g., fluorine-induced deshielding for difluorophenyl groups) .
    • IR: Identify amine N-H stretches (~3300 cm⁻¹) and pyrimidine C=N stretches (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve spatial arrangement of the pyridylmethylamine and difluorophenyl groups .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

Methodological Answer:

  • Polar aprotic solvents (DMSO, DMF): Enhance solubility for biological assays but may degrade the compound over time.
  • Aqueous buffers (pH 7.4): Test stability via HPLC monitoring over 24–72 hours to assess hydrolytic degradation .
  • Storage: -20°C under inert atmosphere (argon) to prevent oxidation of the pyridylmethylamine group .

Q. How can researchers assess the compound’s potential as a kinase inhibitor or receptor modulator?

Methodological Answer:

  • In vitro assays:
    • Kinase inhibition: Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, JAK2) at varying concentrations (1 nM–10 µM) .
    • Receptor binding: Radioligand displacement assays (e.g., [³H]-labeled antagonists) to determine IC50 values .
  • Cellular assays: Measure downstream signaling (e.g., Western blot for phosphorylated targets) in cancer cell lines .

Q. What analytical challenges arise due to the compound’s fluorine substituents?

Methodological Answer:

  • NMR splitting: Fluorine atoms (³⁵% natural abundance) cause complex splitting patterns; use ¹⁹F NMR or decoupling techniques .
  • Mass spectrometry interference: Fluorine’s high electronegativity may suppress ionization; optimize ESI or MALDI parameters .
  • Metabolic stability: Fluorine’s electron-withdrawing effects may alter hepatic clearance; use microsomal stability assays (e.g., human liver microsomes) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

Methodological Answer:

  • Molecular docking (AutoDock Vina): Predict binding modes to target proteins (e.g., kinases) and identify steric clashes with the 3-pyridylmethyl group .
  • QSAR modeling: Corrogate substituent effects (e.g., fluorine vs. chlorine) on logP and bioavailability using partial least squares regression .
  • MD simulations: Simulate solvation dynamics to assess membrane permeability (e.g., blood-brain barrier penetration) .

Q. What experimental strategies resolve contradictions in reported biological activity across studies?

Methodological Answer:

  • Dose-response standardization: Re-evaluate IC50 values using identical assay conditions (e.g., ATP concentrations in kinase assays) .
  • Off-target profiling: Screen against related kinases/receptors (e.g., kinome-wide profiling) to identify confounding interactions .
  • Metabolite analysis: Use LC-MS to detect active/inactive metabolites that may explain discrepancies in cellular vs. enzymatic activity .

Q. How can the impact of 3,4-difluorophenyl substitution on target binding be mechanistically validated?

Methodological Answer:

  • Isothermal titration calorimetry (ITC): Quantify binding enthalpy/entropy changes upon replacing fluorine with hydrogen or methyl groups .
  • Cryo-EM/X-ray crystallography: Resolve fluorine’s role in π-stacking or hydrogen bonding within the protein active site .
  • Fluorine NMR (¹⁹F): Monitor chemical shift perturbations during ligand-receptor interactions .

Q. What methodologies enable efficient scale-up synthesis while maintaining regioselectivity?

Methodological Answer:

  • Flow chemistry: Optimize reaction parameters (residence time, temperature) for pyrazolo-pyrimidine core formation to reduce side products .
  • Design of Experiments (DoE): Statistically map the effects of solvent polarity, catalyst loading, and stoichiometry on yield .
  • In-line monitoring: Use PAT tools (e.g., ReactIR) to track intermediate formation and adjust conditions in real-time .

Q. How can researchers design robust SAR studies for this compound’s derivatives?

Methodological Answer:

  • Substituent libraries: Synthesize analogs with systematic variations (e.g., pyridyl → thiazolyl, difluorophenyl → trifluoromethylphenyl) .
  • Data clustering: Apply PCA or hierarchical clustering to group compounds by activity profiles and identify critical substituents .
  • Counter-screening: Test derivatives against unrelated targets (e.g., GPCRs) to confirm selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine
Reactant of Route 2
Reactant of Route 2
[1-(3,4-Difluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.